![molecular formula C4H8ClN3O B1444170 Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride CAS No. 1394042-35-3](/img/structure/B1444170.png)
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Research
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride: is utilized in pharmaceutical research due to its heterocyclic structure containing nitrogen and oxygen atoms. This compound is part of a class known as 1,2,4-oxadiazoles, which are explored for their potential as anti-infective agents . They have shown activity against a variety of pathogens, including bacteria, viruses, and protozoa.
Drug Design and Synthesis
The oxadiazole ring is a crucial scaffold in medicinal chemistry. Researchers use Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride as a building block for synthesizing new chemical entities with potential anti-infective properties. Its versatility allows for the creation of diverse compounds that can be tested for various biological activities .
Future Directions
Oxadiazoles, including “Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Mechanism of Action
Target of Action
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride is a biochemical used in proteomics research Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bonding due to the electronegativities of nitrogen and oxygen in their structure .
Biochemical Pathways
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Result of Action
1,2,4-oxadiazoles have shown potential in various therapeutic areas, including anti-infective, anti-cancer, and age-related diseases .
properties
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOQUBRFYGNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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